molecular formula C11H23N3 B8613967 4-(3,4-Dimethyl-1-piperazinyl)piperidine

4-(3,4-Dimethyl-1-piperazinyl)piperidine

Cat. No. B8613967
M. Wt: 197.32 g/mol
InChI Key: XNPDABLSLJPFQS-UHFFFAOYSA-N
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Patent
US06140330

Procedure details

To a solution of 4-(3,4-dimethyl-1-piperazinyl)-1-benzylpiperidine (4.2 g) in ethanol (50 ml) is added 20% palladium hydroxide-carbon (0.4 g), and the mixture is subjected to catalytic hydrogenation at 50° C. under atmospheric pressure. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is evaporated to give 4-(3,4-dimethyl-1-piperazinyl)piperidine (1.65 g).
Name
4-(3,4-dimethyl-1-piperazinyl)-1-benzylpiperidine
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium hydroxide carbon
Quantity
0.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[N:7]([CH3:8])[CH2:6][CH2:5][N:4]([CH:9]2[CH2:14][CH2:13][N:12](CC3C=CC=CC=3)[CH2:11][CH2:10]2)[CH2:3]1>C(O)C.[OH-].[Pd+2].[OH-].[C]>[CH3:1][CH:2]1[N:7]([CH3:8])[CH2:6][CH2:5][N:4]([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH2:3]1 |f:2.3.4.5|

Inputs

Step One
Name
4-(3,4-dimethyl-1-piperazinyl)-1-benzylpiperidine
Quantity
4.2 g
Type
reactant
Smiles
CC1CN(CCN1C)C1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
palladium hydroxide carbon
Quantity
0.4 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-].[C]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to catalytic hydrogenation at 50° C. under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1CN(CCN1C)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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